molecular formula C7ClF4NO3 B1139238 5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE CAS No. 103772-10-7

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE

Cat. No.: B1139238
CAS No.: 103772-10-7
M. Wt: 257.53
Attention: For research use only. Not for human or veterinary use.
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Description

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE is an organic compound with the molecular formula C7HClF4NO3. It is a derivative of benzoyl chloride, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a nitro group. This compound is known for its high reactivity and is used in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE can be synthesized through the reaction of 2,3,4,5-tetrafluoro-6-nitrobenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2,3,4,5-tetrafluoro-6-nitro-benzoyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity, and the product is typically purified using industrial-scale distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrafluoro-6-nitro-benzoyl chloride involves its high reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. The presence of fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is utilized in various chemical syntheses to introduce the benzoyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-NITRO-2,3,4,5-TETRAFLUORO BENZOYL CHLORIDE is unique due to the presence of both fluorine atoms and a nitro group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electron-withdrawing effects and high reactivity are desired .

Properties

IUPAC Name

2,3,4,5-tetrafluoro-6-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF4NO3/c8-7(14)1-2(9)3(10)4(11)5(12)6(1)13(15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGZVPRCKQMYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6.7 g (28 mmoles) of 2-nitro-3,4,5,6-tetrafluorobenzoic acid [Tetrahedron, 23, 4719, (1967)], 3.8 g (30 mmoles) of oxalyl chloride and 50 ml of dichloromethane was treated with four drops of N,N-dimethylformamide and stirred at room temperature overnight. The solvent was removed and the residue was used as is without further purification.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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